molecular formula C9H13NO4 B13369017 methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13369017
M. Wt: 199.20 g/mol
InChI Key: NWBJYYDVVYPPEB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a hydroxy group, an isopropyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of N-tritylated acrylamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway . This inhibition can help in managing complications related to diabetes by preventing the accumulation of sorbitol in tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the hydroxy and carboxylate groups offer sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 4-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H13NO4/c1-5(2)10-4-6(9(13)14-3)7(11)8(10)12/h5,11H,4H2,1-3H3

InChI Key

NWBJYYDVVYPPEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=C(C1=O)O)C(=O)OC

Origin of Product

United States

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